molecular formula C9H7ClS B6229860 4-(chloromethyl)-1-benzothiophene CAS No. 143798-72-5

4-(chloromethyl)-1-benzothiophene

Cat. No.: B6229860
CAS No.: 143798-72-5
M. Wt: 182.7
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Description

4-(Chloromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The chloromethyl group attached to the benzothiophene core makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-benzothiophene typically involves the chloromethylation of 1-benzothiophene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the benzothiophene ring to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-benzothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of azido, alkoxy, or thioether derivatives.

    Oxidation: Formation of benzothiophene sulfoxides or sulfones.

    Reduction: Formation of 4-methyl-1-benzothiophene.

Scientific Research Applications

4-(Chloromethyl)-1-benzothiophene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-benzothiophene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1-benzothiophene
  • 4-(Methoxymethyl)-1-benzothiophene
  • 4-(Hydroxymethyl)-1-benzothiophene

Uniqueness

4-(Chloromethyl)-1-benzothiophene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive towards nucleophiles compared to the bromomethyl or methoxymethyl groups, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

143798-72-5

Molecular Formula

C9H7ClS

Molecular Weight

182.7

Purity

95

Origin of Product

United States

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